1-Propanamine, N,2-dimethyl-N-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

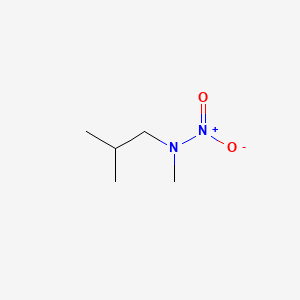

1-Propanamine, N,2-dimethyl-N-nitro- is a chemical compound with the molecular formula C5H12N2O2. It is a tertiary amine, characterized by the presence of a nitro group attached to the nitrogen atom. This compound is typically a colorless or slightly yellow liquid with a strong, pungent odor .

Métodos De Preparación

The synthesis of 1-Propanamine, N,2-dimethyl-N-nitro- primarily involves the reaction of N-nitroso-N,2-dimethyl-1-propanamine with p-toluenesulfonic acid. The process includes dissolving N-nitroso-N,2-dimethyl-1-propanamine in p-toluenesulfonic acid, heating the mixture, and then cooling it to crystallize the product .

Análisis De Reacciones Químicas

1-Propanamine, N,2-dimethyl-N-nitro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form nitroso derivatives.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

"1-Propanamine, N,2-dimethyl-N-nitro-", also known as N,2-Dimethyl-N-nitroso-1-propanamine, is a chemical compound with the molecular formula C5H12N2O2 . It features a propyl chain with a primary amine group at one end, a methyl group on the second carbon, and a nitroso group attached to the nitrogen atom of the amine.

Scientific Research Applications

N,2-Dimethyl-N-nitroso-1-propanamine is primarily used in analytical chemistry for the quantitation of nitrosamine impurities. Its main application lies in pharmaceutical analysis.

Quantitation of Nitrosamines: N,2-Dimethyl-N-nitroso-1-propanamine is utilized in liquid chromatography to quantify nitrosamine impurities in metformin drug products. Nitrosamines are genotoxic impurities, and their presence in drugs is tightly regulated. A highly sensitive and robust LC-MS/MS method is employed for the detection and quantitation of nitrosamine impurities.

Methods and Experimental Procedures: The method involves the use of a Thermo Scientific™ TSQ Quantis™ mass spectrometer and a liquid chromatography triple quadrupole selected reaction monitoring mass spectrometry (LC-SRM-MS) method using both heated electrospray ionization (HESI) and atmospheric pressure chemical ionization (APCI). This method can detect and quantify 10 different nitrosamines, including N,2-Dimethyl-N-nitroso-1-propanamine.

Results and Outcomes: The method was able to quantify nitrosamine impurities in metformin drug products below the daily acceptable intake level, meeting both European Medicines Agency (EMA) and United States Food and Drug Administration (US FDA) regulatory guidelines. The method proved to be reproducible and accurate, making it suitable for routine screening of nitrosamine impurities in drug products.

Structural Similarities

Several compounds share structural similarities with N,2-Dimethyl-N-nitroso-1-propanamine:

- N,N-Dimethyl-N-nitrosamine (C2H6N2O): Known for its carcinogenic properties and is widely studied.

- N-Nitrosodiethylamine (C4H10N2O): Strongly associated with cancer and used as a model compound.

- N,N-Diethyl-N-nitrosamine (C4H10N2O): Exhibits a similar carcinogenic profile and is used in toxicology studies.

- N,N-Dipropylnitrosamine (C6H14N2O): Exhibits similar biological activity and is studied for mutagenicity.

Mecanismo De Acción

The mechanism of action of 1-Propanamine, N,2-dimethyl-N-nitro- involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

1-Propanamine, N,2-dimethyl-N-nitro- can be compared with other similar compounds such as:

N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.

N-Methyl-1-propanamine: A secondary amine with a methyl and a propyl group attached to the nitrogen atom.

N-Ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.

What sets 1-Propanamine, N,2-dimethyl-N-nitro- apart is the presence of the nitro group, which imparts unique chemical properties and reactivity .

Propiedades

Número CAS |

53951-45-4 |

|---|---|

Fórmula molecular |

C5H12N2O2 |

Peso molecular |

132.16 g/mol |

Nombre IUPAC |

N-methyl-N-(2-methylpropyl)nitramide |

InChI |

InChI=1S/C5H12N2O2/c1-5(2)4-6(3)7(8)9/h5H,4H2,1-3H3 |

Clave InChI |

VHQJQNRZBRJXCE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CN(C)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.